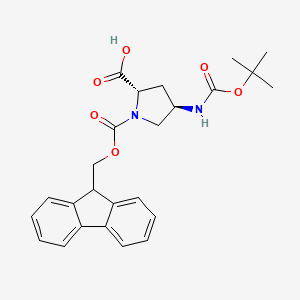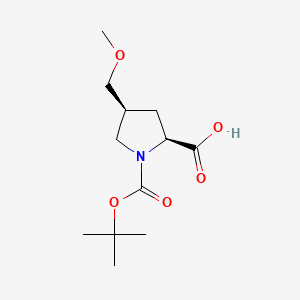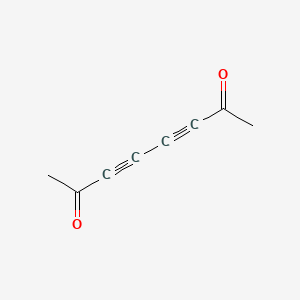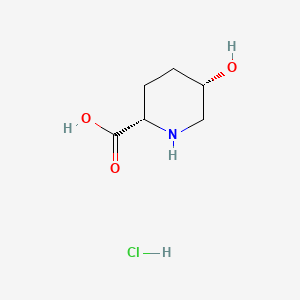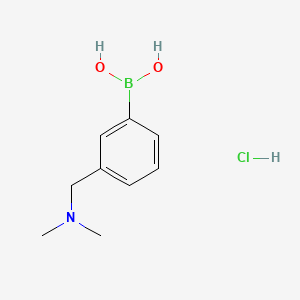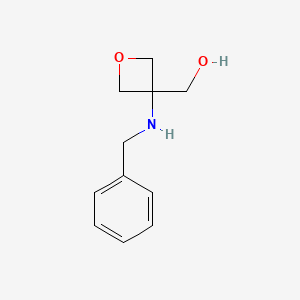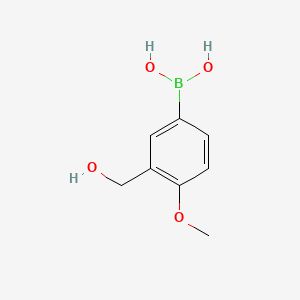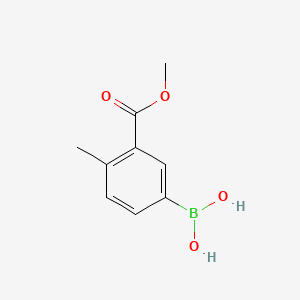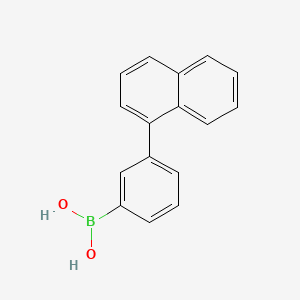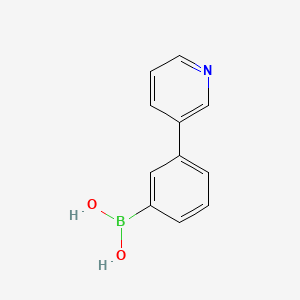
1'-epi-Entecavir-di-o-benzyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-epi-Entecavir-di-o-benzyl Ether is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus (HBV) infection. This compound has garnered attention in medical research due to its potential therapeutic effects.
Análisis De Reacciones Químicas
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .
Comparación Con Compuestos Similares
1’-epi-Entecavir-di-o-benzyl Ether can be compared to other derivatives of entecavir, such as ent-Entecavir-di-o-benzyl Ether . While both compounds share a similar core structure, their unique substitutions and stereochemistry may result in different biological activities and therapeutic potentials.
Conclusion
1’-epi-Entecavir-di-o-benzyl Ether is a compound of significant interest in the field of medical research due to its potential antiviral properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific studies, particularly in the context of hepatitis B virus treatment.
Propiedades
Número CAS |
1354695-86-5 |
|---|---|
Fórmula molecular |
C26H27N5O3 |
Peso molecular |
457.534 |
Nombre IUPAC |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
Clave InChI |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Sinónimos |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


